Taxiphyllin

Descripción general

Descripción

Synthesis Analysis

Taxiphyllin biosynthesis involves the conversion of L-tyrosine into p-hydroxyphenylacetaldoxime, among other steps, as demonstrated in Triglochin maritima. The enzyme CYP79A118 from Taxus baccata has been identified to catalyze the initial step of L-tyrosine conversion, highlighting the enzyme's specificity and importance in this compound formation in this species (Luck et al., 2017). Additionally, a general and stereocontrolled approach for the chemical synthesis of cyanogenic glucosides, including this compound, has been developed, offering an efficient pathway for its synthesis from O-trimethylsilylated cyanohydrins (Møller et al., 2016).

Molecular Structure Analysis

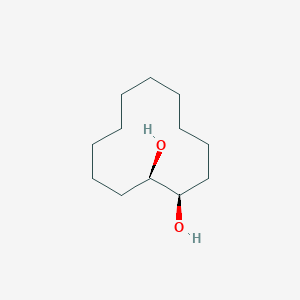

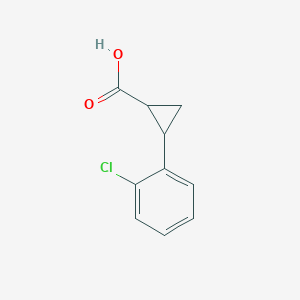

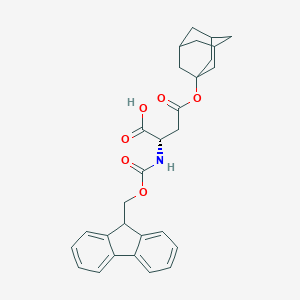

The molecular structure of this compound, a cyanogenic glycoside, was elucidated using various spectroscopic techniques, revealing its configuration as β-D-glucopyranosyloxy-D-p-hydroxymandelonitrile. The detailed analysis of this compound's structure provides insight into its biochemical role and reactivity (Towers et al., 1964).

Chemical Reactions and Properties

This compound's role as a cyanogenic glycoside implies its involvement in plant defense mechanisms through the release of hydrogen cyanide upon enzymatic breakdown. This reaction is crucial for understanding this compound's bioactivity and its potential applications in various fields. The study of this compound's enzymatic breakdown and its inhibitory activity against tyrosinase further elucidates its chemical properties and potential applications (Hu Chang-qi, 2005).

Physical Properties Analysis

The analysis of this compound's physical properties, such as solubility, melting point, and stability, is essential for its application in various scientific and industrial fields. Research into theophylline cocrystals, for example, demonstrates the relevance of physical stability enhancement techniques, which could be applicable to compounds like this compound for improving their physical stability and solubility (Trask et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, chemical stability, and interactions with other molecules, are integral to understanding its function and potential applications. Studies on the stereochemical aspects of cyanogenic glucosides biosynthesis reveal the specificities of this compound's formation and its chemical behavior, providing a basis for further research and application (Rosen et al., 1975).

Aplicaciones Científicas De Investigación

Vascular Reactivity: Taxiphyllin has been studied for its effects on vascular reactivity. It was used in experiments involving porcine coronary artery endothelial cells to investigate its role in vasorelaxation. The study involved observing the changes in tension caused by different concentrations of this compound, among other substances, on the coronary artery rings from pig hearts

.

Neurodegenerative Diseases: Research has indicated that this compound might have beneficial effects in the context of neurodegenerative diseases like Alzheimer's disease (AD). It appears to play a role in the formation of β-amyloid (Aβ), a protein closely linked with the pathogenesis of AD. The compound's effects on Aβ aggregation, potentially influencing the development of the disease, have been a focus of this research area

.

Infection and Immune Response: this compound has also been explored for its potential influences on infection and immune responses. For example, studies have looked into its effects on biofilm formation, which is crucial in the context of bacterial infections. This compound's ability to inhibit biofilm formation by affecting certain bacterial processes has been particularly noted in the case of MRSA-induced pneumonia in mice models

.

Cellular and Molecular Pathways: On a cellular level, this compound's effects have been observed in various signaling pathways. For instance, its impact on the PI3K/AKT/mTOR/ERK signaling pathway has been studied in the context of cell protection and modulation. Additionally, its role in glucose uptake by myocytes through the PI3K/Akt and AMPK signaling pathways has been investigated, highlighting its potential implications in metabolic processes

.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Taxiphyllin, also known as dihydroquercetin, is a flavonoid compound . It is known to interact with various targets in the body. It has been suggested that this compound may interact with proteins such as Bcl-2, a protein necessary for cancer cell survival, and Bax, a cancer suppressor protein .

Mode of Action

It has been suggested that this compound may inhibit the enhanced activity of nf-κb in cerebral ischemia-reperfusion injury rats . It may also inhibit the infiltration of white blood cells and the expression of COX-2 and iNOS in cerebral ischemia-reperfusion injury .

Biochemical Pathways

This compound is known to affect several biochemical pathways. For instance, it has been suggested that it induces endothelium-dependent relaxation, involving at least in part, NO-mediated signaling through the PI3K/eNOS pathway . In addition, it has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway .

Result of Action

The administration of this compound to human colorectal cancer HCT116 and HT29 cells has been shown to result in cell growth arrest and apoptosis . It has also been found to decrease the expression of β-catenin gene, AKT gene, and Survivin gene, and protein expression in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in the leaves of Hydrangea macrophylla var. thunbergii was found to vary greatly, with more than a three-fold difference, depending on when the leaves were collected from the plants . Furthermore, the content of this compound was mostly hydrolyzed during plant processing .

Propiedades

IUPAC Name |

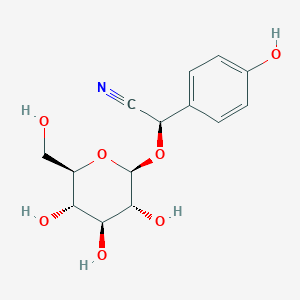

(2R)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10+,11+,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTYOJHPBMILU-GMDXDWKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175673 | |

| Record name | Taxiphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21401-21-8 | |

| Record name | Taxiphyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21401-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxiphyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021401218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxiphyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)

![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)